

optimizing enantiomeric excess with (DHQD)₂PYR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

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Understanding (DHQD)₂PYR

What is (DHQD)₂PYR and what is its primary function? (DHQD)₂PYR is a dimeric cinchona alkaloid-derived organocatalyst. Its full IUPAC name is 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [1]. Its primary function is to act as a chiral catalyst or ligand in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other in chemical reactions [2] [3].

What are its key physical and chemical properties? [1] [4]

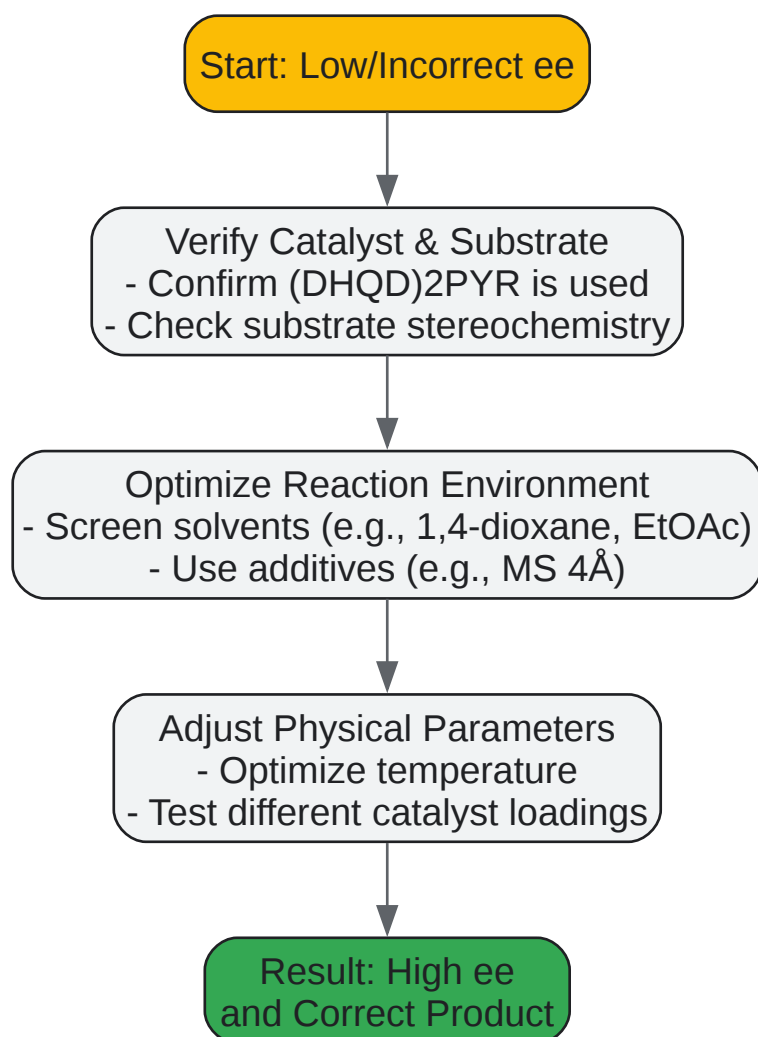
- **CAS Number:** 149725-81-5
- **Molecular Formula:** C₅₆H₆₀N₆O₄
- **Molecular Weight:** 881.11 g/mol (approx. 881.1 g/mol)
- **Melting Point:** 247-250 °C
- **Specific Rotation:** $[\alpha]^{20}_D -390^\circ$ (c = 1.2 in methanol)
- **Form:** Solid
- **Hazard Statements:** Xi (Irritant)

Optimization & Troubleshooting Guide

Here are common challenges and strategies to optimize enantiomeric excess (ee) in your reactions.

Issue	Potential Causes	Troubleshooting Solutions
Low Enantioselectivity	Incorrect solvent; unsuitable temperature; competing reaction pathways.	Switch solvent (e.g., 1,4-dioxane, EtOac [5] [6]); optimize temperature (e.g., 10°C [5]); use molecular sieves (e.g., 4Å) [6].
Low Product Yield	Catalyst degradation; insufficient reactivity; side reactions.	Check catalyst stability & storage [3]; increase catalyst loading (e.g., 10-20 mol % [5]); use additives (e.g., acidic NBLP with molecular sieves) [5].
Inconsistent Results	Catalyst quality/handling; moisture/oxygen sensitivity; reagent purity.	Source high-quality catalyst ($\geq 97\%$ [4]); run reactions under inert atmosphere (N ₂ /Ar); ensure solvents/reagents are anhydrous.
Wrong Enantiomer Formed	Catalyst enantiomer mix-up; substrate stereochemistry mismatch.	Confirm use of (DHQD) ₂ PYR (not DHQ variant) [5]; verify absolute configuration of chiral substrates.

The relationship between these optimization parameters and the desired experimental outcome can be visualized in the following workflow:



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Detailed Experimental Protocols

Here are detailed methodologies for key reactions employing (DHQD)₂PYR, showcasing its versatility.

Catalytic Asymmetric Semi-Pinacol Rearrangement

This protocol yields chiral α -oxaquaternary β -fluoro-ketones [5].

- **Catalyst:** (DHQ)₂PYR or (DHQD)₂PYR (10-20 mol%)
- **Fluorinating Agent:** NFSI
- **Temperature:** 10 °C

- **Typical Outcome:** Enantioselectivities of **36-90% ee** and isolated yields of **29-73%**.
- **Stereochemical Control:** The absolute configuration of the product is determined by the choice of catalyst. Using (DHQD)₂PYR produces products with (**αS**, **βS**) stereochemistry, while (DHQ)₂PYR yields the inverse (**αR**, **βR**) stereochemistry [5].

Michael Addition of Unprotected Oxindoles to 1,4-Naphthoquinone

This reaction synthesizes enantioenriched 3,3-diaryloxindoles [6].

- **Catalyst:** (DHQD)₂PYR (20 mol%)
- **Solvent:** Ethyl Acetate (EtOAc)
- **Temperature:** 0 °C
- **Reaction Time:** 5-9 days
- **Additives:** Molecular sieves (4Å) can be used to improve enantioselectivity.
- **Typical Outcome:** Yields range from **45% to 97%** with enantioselectivities up to **83% ee** [6].
- **Substrate Scope:** Best results are obtained with oxindoles bearing an electron-withdrawing group at the C5 position.

Synthesis of Enantioenriched Exocyclic Alkenes via Allylic Substitution

This one-pot synthesis is a key step in producing precursors for stereospecific isomerization [5].

- **Catalyst:** (DHQD)₂PYR
- **Typical Outcome:** Provides product **Int-1a** in **92% yield** and **96% ee** after optimization.
- **Downstream Processing:** The intermediate (**Int-1a**) can be subjected to Fe/HOAc-promoted reductive amidation without hydrolyzing the -CN group to form the exocyclic alkene substrate for further reactions.

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To cite this document: Smolecule. [optimizing enantiomeric excess with (DHQD)2PYR]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1525418#optimizing-enantiomeric-excess-with-dhqd-2pyr]

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